molecular formula C10H13ClN2O B13485987 2-Chloro-6-(piperidin-3-yloxy)pyridine

2-Chloro-6-(piperidin-3-yloxy)pyridine

Cat. No.: B13485987
M. Wt: 212.67 g/mol
InChI Key: PYFGMDRJLGLAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(piperidin-3-yloxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a piperidin-3-yloxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(piperidin-3-yloxy)pyridine typically involves the nucleophilic substitution reaction of 2,6-dichloropyridine with piperidin-3-ol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the deprotonation of piperidin-3-ol, making it a more effective nucleophile. The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(piperidin-3-yloxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, particularly involving the piperidine ring.

    Coupling reactions: It can be involved in Suzuki-Miyaura and Heck coupling reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

    Coupling reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-6-(piperidin-3-yloxy)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and liquid crystals.

    Biological Research: It serves as a tool compound in studying receptor-ligand interactions and enzyme inhibition.

    Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(piperidin-3-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely, but common targets include G-protein coupled receptors (GPCRs) and ion channels.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(morpholin-4-yloxy)pyridine: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-Chloro-6-(pyrrolidin-3-yloxy)pyridine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    2-Chloro-6-(azepan-3-yloxy)pyridine: Similar structure but with an azepane ring instead of a piperidine ring.

Uniqueness

2-Chloro-6-(piperidin-3-yloxy)pyridine is unique due to the presence of the piperidine ring, which can impart different pharmacokinetic and pharmacodynamic properties compared to its analogs. This uniqueness can be leveraged in drug design to optimize the efficacy and safety profile of therapeutic agents.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

2-chloro-6-piperidin-3-yloxypyridine

InChI

InChI=1S/C10H13ClN2O/c11-9-4-1-5-10(13-9)14-8-3-2-6-12-7-8/h1,4-5,8,12H,2-3,6-7H2

InChI Key

PYFGMDRJLGLAAF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=NC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.